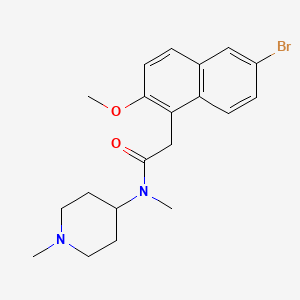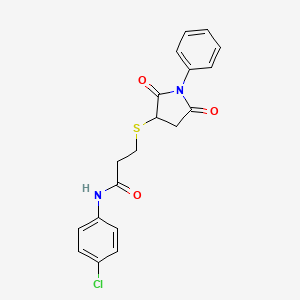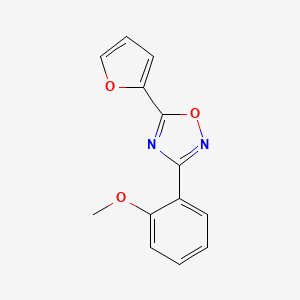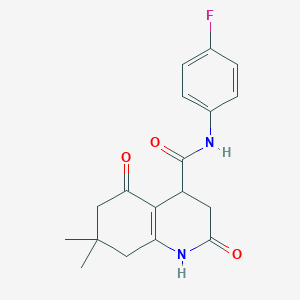![molecular formula C22H22ClN3O4S B4213258 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4213258.png)
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Vue d'ensemble
Description
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a combination of aromatic rings, a sulfonamide group, and a pyridine moiety, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of a phenol derivative to introduce the chloro group at the desired position.
Sulfonamide Formation:
Coupling with Pyridine: The final step involves coupling the sulfonamide intermediate with a pyridine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The aromatic rings and pyridine moiety can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings and pyridine moiety can also participate in π-π interactions with biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide: Lacks the pyridine moiety, making it less versatile in certain reactions.
N-(2-pyridinylmethyl)-2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide: Similar structure but with different substituents, affecting its reactivity and applications.
Uniqueness
The presence of both the sulfonamide group and the pyridine moiety in 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide makes it unique compared to other similar compounds
Propriétés
IUPAC Name |
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-16(17-7-3-2-4-8-17)26-31(28,29)19-10-11-21(20(23)13-19)30-15-22(27)25-14-18-9-5-6-12-24-18/h2-13,16,26H,14-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQUHLUNCVOJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4213181.png)
![7-Amino-2-bromo-11-tert-butyl-9,10,11,12-tetrahydrochromeno[3,4-c]quinolin-6-one](/img/structure/B4213189.png)
![N-[(3-chloro-5-methoxy-4-propoxyphenyl)methyl]cyclohexanamine;hydrochloride](/img/structure/B4213196.png)
![1-[(4-isopropylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4213215.png)
![1-(Furan-2-carbonyl)-3-(pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4213222.png)


![5-methyl-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4213240.png)
![2-(1-methyltetrazol-5-yl)sulfanyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4213244.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4213263.png)
![dimethyl 2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4213265.png)
![N-(2-methoxy-1-methylethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4213275.png)


